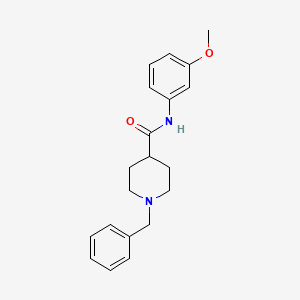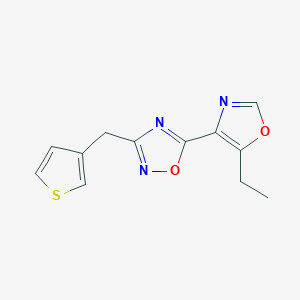
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential in the treatment of neuropathic pain and addiction. It has been shown to reduce morphine-induced tolerance and dependence in animal models, suggesting its potential as an adjunct therapy for opioid addiction.
Mécanisme D'action
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and reward. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide binds to the NOP receptor and blocks the signaling pathway, resulting in the reduction of pain perception and stress response.
Biochemical and Physiological Effects
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce inflammation. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting its potential in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has high purity and stability, making it a suitable compound for various scientific research studies. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide is also selective for the NOP receptor, reducing the potential for off-target effects. However, 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide also has a short half-life, which can affect its efficacy in vivo.
Orientations Futures
For 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide include the optimization of its pharmacokinetics and formulation, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential in the treatment of various disorders.
Méthodes De Synthèse
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with 4-piperidone, followed by N-benzylation and carboxamidation. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis method of 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been optimized to achieve high yields and purity, making it a suitable compound for further scientific research studies.
Propriétés
IUPAC Name |
1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(14-19)21-20(23)17-10-12-22(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFZJUEGSFREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)


![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)